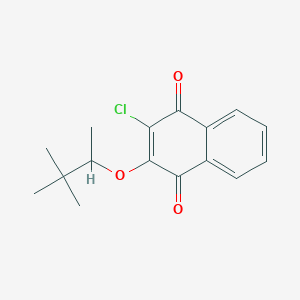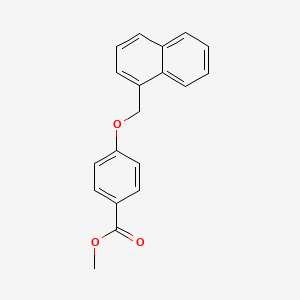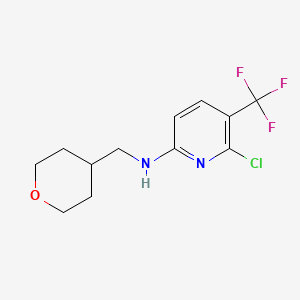
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a pyrimidine ring substituted with chlorine and trifluoromethyl groups, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include n-BuLi, DMF, and tert-butyl (dimethyl)silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Unique due to its specific substitution pattern on the pyrimidine ring.
tert-Butyl 4-(6-chloro-2-(methyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
tert-Butyl 4-(6-bromo-2-(trifluoromethyl)pyrimidin-4-yl)-1,4-diazepane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C15H20ClF3N4O2 |
|---|---|
Peso molecular |
380.79 g/mol |
Nombre IUPAC |
tert-butyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C15H20ClF3N4O2/c1-14(2,3)25-13(24)23-6-4-5-22(7-8-23)11-9-10(16)20-12(21-11)15(17,18)19/h9H,4-8H2,1-3H3 |
Clave InChI |
JGMZCBPPBLBSJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine](/img/structure/B11833687.png)









![2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-](/img/structure/B11833742.png)



